5-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-5-methyl-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O2S/c1-18(2)31-26(33)25-24(21(16-29(25)3)19-10-5-4-6-11-19)28-27(31)34-17-23(32)30-15-9-13-20-12-7-8-14-22(20)30/h4-8,10-12,14,16,18H,9,13,15,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEMTMSCDJILGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one (CAS Number: 1115458-30-4) is a complex organic molecule with potential biological activities. This article reviews its biological properties based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 472.6 g/mol. The structure includes a pyrrolo[3,2-d]pyrimidinone core modified with various functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H28N4O2S |
| Molecular Weight | 472.6 g/mol |
| CAS Number | 1115458-30-4 |
Antitumor Activity
Research indicates that compounds structurally related to 5-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one exhibit significant antitumor activity. For instance, quinoline derivatives have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Cholinesterase Inhibition
Compounds in the same chemical family have demonstrated inhibitory effects on cholinesterase enzymes. For example, related structures have been reported to inhibit butyrylcholinesterase (BChE) with IC50 values comparable to established inhibitors like physostigmine . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Antimicrobial Activity
Preliminary studies on similar compounds indicate moderate to significant antimicrobial properties against both bacterial and fungal strains. The structure of the compound may enhance its lipophilicity, contributing to its efficacy against microbial pathogens .
Study 1: Antitumor Evaluation
A study evaluated a series of pyrrolo[3,2-d]pyrimidine derivatives for their antitumor properties against human tumor cell lines (e.g., KB and HepG2). The results indicated that certain modifications in the structure led to enhanced cytotoxicity .
Study 2: Cholinesterase Inhibition
A comparative analysis of various synthesized compounds demonstrated that those with tetrahydroquinoline moieties exhibited selective inhibition of BChE over acetylcholinesterase (AChE), suggesting potential therapeutic roles in cognitive disorders .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to 5-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one exhibit significant anticancer properties. For instance:
- Case Study : A study demonstrated that derivatives of pyrrolo-pyrimidines showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
Antimicrobial Activity
The compound has potential antimicrobial properties:
- Research Findings : Similar compounds have been tested for antibacterial and antifungal activities. The presence of the tetrahydroquinoline moiety enhances lipophilicity and bioavailability, which are crucial for antimicrobial efficacy.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Significant antibacterial effects | |
| Cholinesterase Inhibition | Moderate inhibition observed |
Synthesis and Characterization
The synthesis of 5-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves multi-step organic reactions that include:
- Formation of the pyrrolo-pyrimidine core.
- Introduction of the tetrahydroquinoline moiety through nucleophilic substitution.
- Final modifications to enhance biological activity.
Comparison with Similar Compounds
Comparison with Similar Pyrrolo[3,2-d]pyrimidine Analogues
Table 1: Structural and Functional Comparison
*Estimated based on N5-methyl analogs in .
Transport Selectivity vs. Classic Antifolates
The target compound’s sulfanyl-tetrahydroquinoline group likely confers FRα/β selectivity over RFC/PCFT transporters, a trait shared with other pyrrolo[3,2-d]pyrimidines . In contrast, methotrexate (MTX) relies on RFC/PCFT for cellular uptake, leading to nonspecific toxicity .
Toxicity and Metabolic Stability
N5-methyl substitution in the target compound mirrors strategies used in halogenated analogues, where alkylation at N5 reduces toxicity (e.g., MTD increases from 5–10 mg/kg to 40 mg/kg) by slowing metabolism and preventing rapid conversion to reactive intermediates .
Antiproliferative Mechanisms
- DNA alkylation : COMPARE algorithm analysis links pyrrolo[3,2-d]pyrimidines with C7 halogens or aryl groups (e.g., phenyl) to DNA groove binding . The target compound’s C7-phenyl group may facilitate similar interactions.
- Antifolate activity: Unlike 5-substituted antifolate analogues (e.g., pemetrexed), the target compound lacks a glutamate moiety, suggesting a non-folate mechanism .
Structural Activity Relationships (SAR)
- C7 Substitution : Aromatic groups (phenyl, bromo) enhance DNA binding affinity , while halogens improve potency but increase toxicity .
- N5 Substitution : Methyl/ethyl groups optimize metabolic stability without compromising activity .
- Sulfanyl linkers : Improve FR selectivity by mimicking reduced folate carrier substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
